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amine hydrochloride

CAS No.: 561327-49-9

Cat. No.: B2957620

Get Quote

Introduction: The Adamantane Scaffold in Medicinal
Chemistry

The adamantane moiety (tricyclo[3.3.1.1{3,7}]decane) is a diamondoid cage structure valued

in drug design for its unique physicochemical properties. Its lipophilicity (

) facilitates transport across the blood-brain barrier (BBB), while its rigid, bulky structure
restricts conformational flexibility in the active site, enhancing specificity.

This guide provides an in-depth comparative analysis of adamantane derivatives across three
primary therapeutic axes: Antiviral (M2 channel), Neuroprotective (NMDA receptor), and
Metabolic (DPP-4 inhibition). We synthesize experimental data with mechanistic insights to aid
in the selection and optimization of these scaffolds.

Comparative Analysis 1: Antiviral Activity (Influenza
A M2 Channel)[1]
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Mechanism of Action

Amantadine and Rimantadine function as channel blockers of the Influenza A M2 proton
channel.[1][2][3][4][5][6] The M2 protein is a tetrameric pH-gated channel essential for viral
uncoating within the endosome.[7]

» Blockade Site: The adamantane cage binds within the transmembrane pore (residues 22—
46), specifically interacting with the Val27, Ala30, Ser31, and Gly34 region.

 Stabilization: The drug stabilizes the channel in the closed conformation, preventing the
proton influx required for viral ribonucleoprotein (vVRNP) acidification and release.

Comparative Performance: Amantadine vs. Rimantadine

While both compounds share a core mechanism, Rimantadine exhibits superior
pharmacokinetic properties and a marginally better side-effect profile due to lower CNS
accumulation compared to Amantadine.

Feature Amantadine Rimantadine

-Methyl-1-

adamantanemethylamine

Structure 1-Adamantanamine

IC50 (WT M2) ~10-16 uM ~8-12 uM
S31N Mutant IC50 > 100 uM (Resistant) > 100 uM (Resistant)
Plasma Half-life 12-18 hours 24-36 hours
) Moderate (Insomnia, Low (Lower BBB penetration
CNS Side Effects o ) )
Dizziness) relative to Amantadine)
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Expert Insight: The S31N mutation, now prevalent in >95% of circulating Influenza A strains,

introduces a polar asparagine residue into the pore. This steric and electrostatic clash prevents
the hydrophobic adamantane cage from binding effectively, rendering both drugs ineffective for
current seasonal flu strains. However, they remain critical tool compounds for studying viroporin

inhibition.

Visualization: M2 Channel Blockade Mechanism
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Caption: Mechanism of M2 channel inhibition. Adamantanes sterically occlude the pore,
preventing H+ influx essential for viral uncoating.

Comparative Analysis 2: Neuroprotective Activity

(NMDA Receptor)
Mechanism of Action

Memantine and Amantadine are uncompetitive antagonists of the N-methyl-D-aspartate
(NMDA) receptor. Unlike competitive antagonists, they only bind when the channel is open.

» "Foot-in-the-Door" Block: They bind to the Mg?* site within the channel pore.
¢ Kinetics: Memantine has a faster off-rate (

) than the high-affinity blocker MK-801. This allows it to block sustained, pathological Ca2*
influx (excitotoxicity) while sparing transient, physiological synaptic activity.

Comparative Performance: Memantine vs. Amantadine

Memantine is the superior neuroprotective agent due to its optimized binding affinity. The two
methyl groups on Memantine (3,5-dimethyl-1-adamantanamine) fit into hydrophobic pockets
formed by Ala645 (GIuN1) and Ala644 (GIuN2B), significantly increasing affinity compared to

Amantadine.
. Ki (Binding IC50 o
Compound Target Mechanism o ] Clinical Use
Affinity) (Functional)
Uncompetitiv
) NMDA e Open- Alzheimer's
Memantine 05-1.0uM 1-2puM )
(GluN1/2B) Channel Disease
Blocker
Uncompetitiv
) NMDA e Open- Parkinson's
Amantadine 10 -20 pM ~16 — 25 uM o
(GIuN1/2B) Channel (Dyskinesia)
Blocker
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Visualization: NMDA Receptor Antagonism|[8][9]
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Caption: Memantine's fast off-rate allows it to distinguish between pathological tonic activation
and physiological transient signals.

Comparative Analysis 3: Metabolic & Antimicrobial

Applications
Saxagliptin (Type 2 Diabetes)

Saxagliptin is a potent DPP-4 inhibitor.[8] The adamantane moiety is critical for its high potency
and extended duration of action.

e Binding Mode: The nitrile group forms a reversible covalent imidate adduct with the catalytic
Ser630. The bulky adamantane group occupies the S2 subsite (hydrophobic pocket),
interacting with Phe357, Arg358, and Tyr547.

o Comparison: Saxagliptin (

nM) is significantly more potent than Vildagliptin (

nM) due to these extensive hydrophobic contacts in the S2 subsite.

SQ109 (Tuberculosis)
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SQ109 is an ethylenediamine-adamantane derivative.[9][10]

e Mechanism: It targets MmpL3, a transporter essential for cell wall construction (Trehalose
Monomycolate transport), and acts as an uncoupler, collapsing the proton motive force.[11]
[12]

 Activity: Bactericidal against Mycobacterium tuberculosis (MIC: 0.2—-0.78 pg/mL).[13]

Experimental Protocols
Protocol A: Two-Electrode Voltage Clamp (TEVC) for M2
Channel Inhibition

This protocol is the gold standard for quantifying channel block potency.

Expression System: Inject Xenopus laevis oocytes with cRNA encoding Influenza A M2 (WT
or S31N mutant). Incubate for 48—72 hours at 18°C.

o Perfusion Setup: Place oocyte in a recording chamber perfused with Barth’s solution (pH
7.4).

 Activation: Switch perfusion to low pH buffer (pH 5.5) to activate the M2 proton current. Wait
for current stabilization.

e Drug Application: Perfuze pH 5.5 buffer containing the adamantane derivative (e.g., 1-100
uM).

» Measurement: Record the steady-state inward current (
) at a holding potential of -60 mV.

e Analysis: Calculate percent inhibition:
. Plot dose-response curve to determine 1C50.

Protocol B: [*H]MK-801 Displacement Binding Assay

This assay measures the affinity of compounds for the PCP binding site within the NMDA
channel.
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» Membrane Prep: Prepare synaptic membranes from rat forebrain or HEK293 cells
expressing GIUN1/GIuN2B.

 Incubation:
o Mix membrane homogenate (50-100 pg protein) with [BH]MK-801 (2-5 nM).
o Add 100 uM Glutamate and 10 uM Glycine (to open the channels).

o Add varying concentrations of the test compound (Memantine/Amantadine, 1 nM — 100
uM).

o Equilibrium: Incubate at 25°C for 2 hours (equilibrium is slow due to channel kinetics).

» Termination: Rapidly filter through glass fiber filters (GF/B) pre-soaked in 0.3%
polyethylenimine. Wash 3x with ice-cold buffer.

» Quantification: Measure radioactivity via liquid scintillation counting.
e Calculation: Determine

using the Cheng-Prusoff equation:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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biological-activity-of-adamantane-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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